

"5-(3-Fluorophenyl)nicotinic acid" molecular weight

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099

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Technical Guide: 5-(3-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)nicotinic acid**, a synthetic aromatic carboxylic acid with potential applications in pharmaceutical research and development. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and an exploration of its presumed biological activity and associated signaling pathways based on current scientific understanding of related nicotinic acid derivatives.

Core Compound Properties

5-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and is characterized by the presence of a 3-fluorophenyl group at the 5-position of the pyridine ring. This substitution is of significant interest in medicinal chemistry as the introduction of a fluorine atom can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Property	Value
Molecular Formula	C ₁₂ H ₈ FNO ₂
Molecular Weight	217.20 g/mol
CAS Number	181705-88-4
Canonical SMILES	C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)F
Physical Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO and methanol

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **5-(3-Fluorophenyl)nicotinic acid** can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely utilized for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. The general approach involves the coupling of a pyridine halide with a phenylboronic acid.

Experimental Protocol

This protocol outlines the synthesis of **5-(3-Fluorophenyl)nicotinic acid** from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

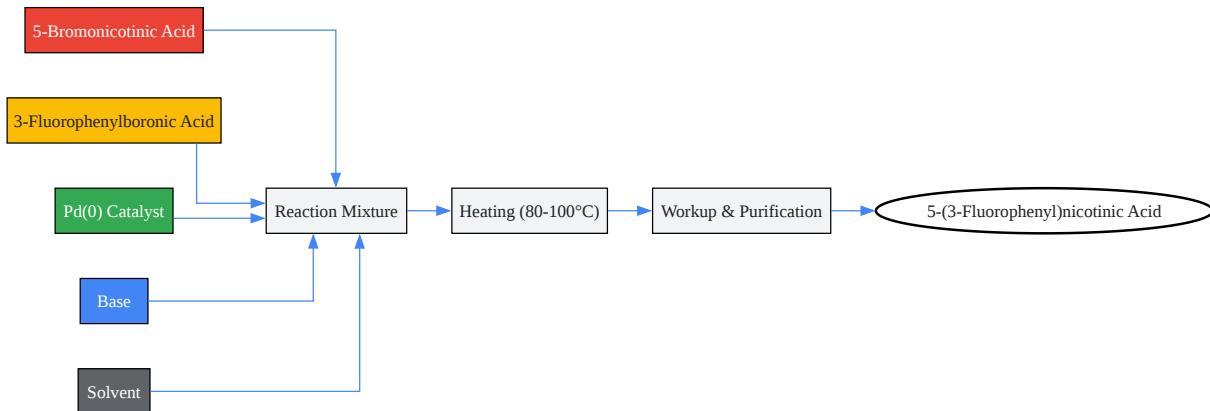
Materials:

- 5-Bromonicotinic acid
- 3-Fluorophenylboronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture or N,N-Dimethylformamide [DMF])

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a condenser, combine 5-bromonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
- Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the reaction mixture. Subsequently, add the palladium catalyst (typically 2-5 mol%).
- Reaction: Heat the mixture to a temperature of 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent like DMF was used, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **5-(3-Fluorophenyl)nicotinic acid**.



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Suzuki-Miyaura Coupling Workflow

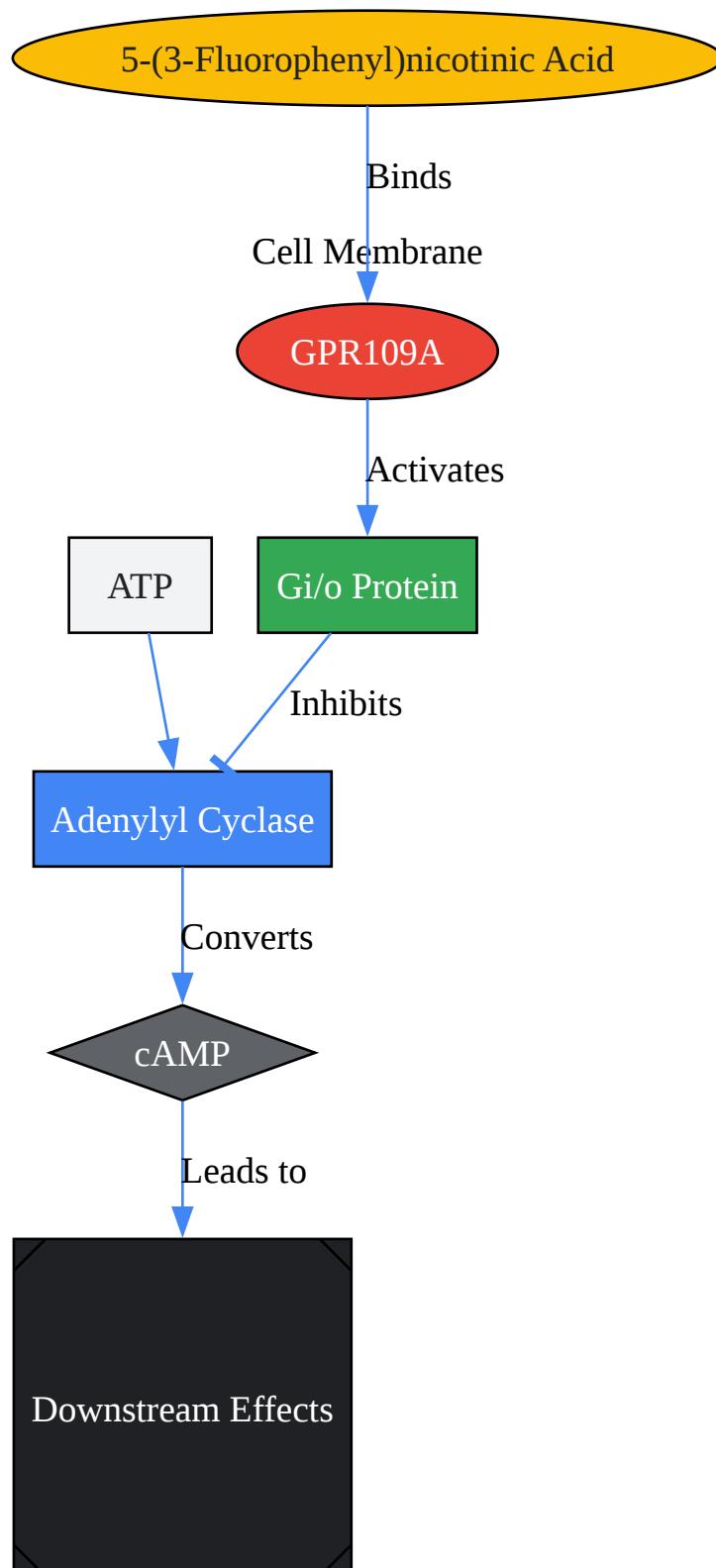
Biological Activity and Signaling Pathways

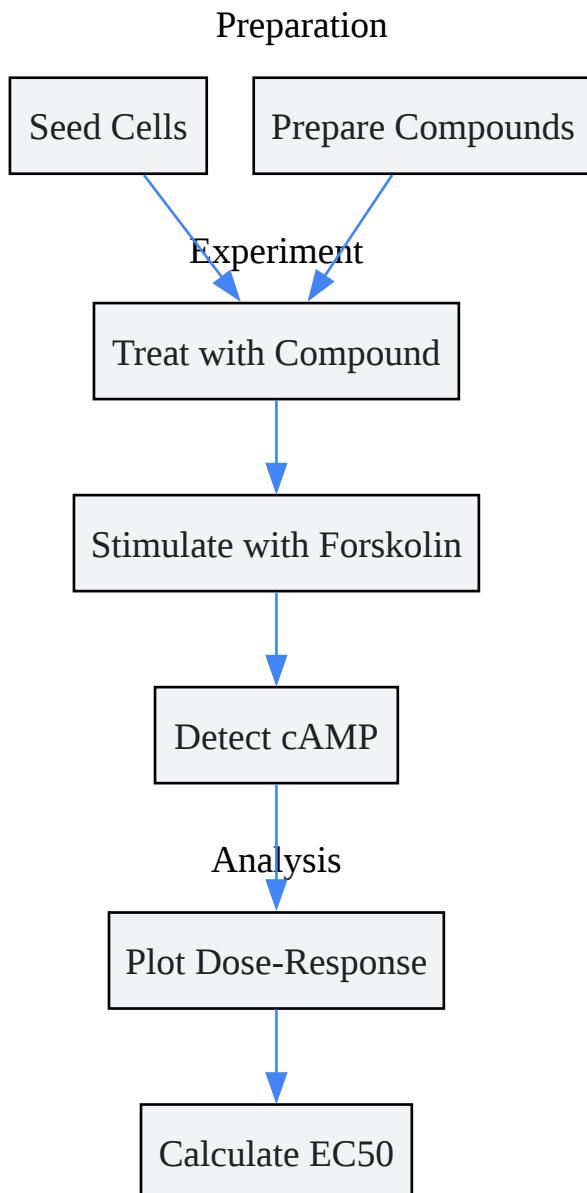
While specific pharmacological data for **5-(3-Fluorophenyl)nicotinic acid** is not extensively available in the public domain, its biological activity can be inferred from the well-established mechanism of action of nicotinic acid and its derivatives. The primary molecular target for this class of compounds is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).^[1]

GPR109A Activation

Activation of GPR109A by nicotinic acid analogs initiates a cascade of intracellular events.^[1] GPR109A is primarily coupled to Gi/o proteins.^[2] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[2] This reduction in cAMP has several downstream consequences, most notably the inhibition of

hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into the circulation.[2]



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References

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